molecular formula C10H13NO4 B8682421 3,5-Dimethyl-4-ethoxycarbonylfuran-2-carboxamide CAS No. 920286-77-7

3,5-Dimethyl-4-ethoxycarbonylfuran-2-carboxamide

Cat. No. B8682421
M. Wt: 211.21 g/mol
InChI Key: QQCBUSPODWNSAB-UHFFFAOYSA-N
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Patent
US07951956B2

Procedure details

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (248 mg, 1.30 mmol) and 1-hydroxybenzotriazole monohydrate (199 mg, 1.30 mmol) were added to a pyridine (4 ml) solution of the 3,5-dimethyl-4-ethoxycarbonylfuran-2-carboxylic acid (250 mg, 1.18 mmol) obtained in Example 2 (1). After a 28% aqueous ammonia solution (0.19 ml, 11.8 mmol) was added, heated to 80° C. and stirred for 4 hours. The mixture was cooled to room temperature with stirring, and after addition of water to reaction mixture, precipitate was collected by filtration, thereby giving 3,5-dimethyl-4-ethoxycarbonylfuran-2-carboxamide (176 mg, 71%) as a white solid.
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Name
3,5-dimethyl-4-ethoxycarbonylfuran-2-carboxylic acid
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C([N:4]=C=NCCCN(C)C)C.O.ON1C2C=CC=CC=2N=N1.[CH3:24][C:25]1[C:29]([C:30]([O:32][CH2:33][CH3:34])=[O:31])=[C:28]([CH3:35])[O:27][C:26]=1[C:36]([OH:38])=O.N>O.N1C=CC=CC=1>[CH3:24][C:25]1[C:29]([C:30]([O:32][CH2:33][CH3:34])=[O:31])=[C:28]([CH3:35])[O:27][C:26]=1[C:36]([NH2:4])=[O:38] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
248 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
199 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
3,5-dimethyl-4-ethoxycarbonylfuran-2-carboxylic acid
Quantity
250 mg
Type
reactant
Smiles
CC1=C(OC(=C1C(=O)OCC)C)C(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.19 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to reaction mixture, precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1=C(OC(=C1C(=O)OCC)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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